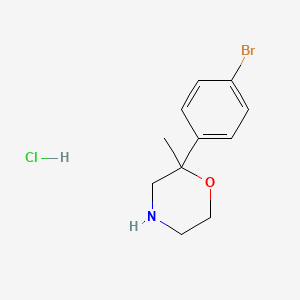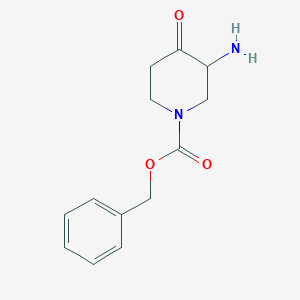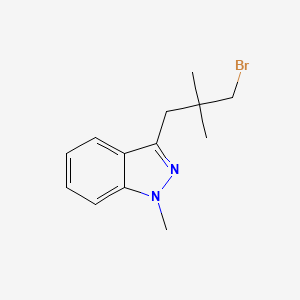
2-(3-Hydroxytetrahydrothiophen-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxytetrahydrothiophen-3-yl)acetic acid is an organic compound with the molecular formula C6H10O3S. It features a tetrahydrothiophene ring substituted with a hydroxyl group and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxytetrahydrothiophen-3-yl)acetic acid typically involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. . The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These methods often utilize large-scale reactors and optimized reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxytetrahydrothiophen-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alcohols or amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce esters or amides .
Scientific Research Applications
2-(3-Hydroxytetrahydrothiophen-3-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Hydroxytetrahydrothiophen-3-yl)acetic acid involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group and acetic acid moiety allow the compound to participate in hydrogen bonding and electrostatic interactions, which can influence its binding to enzymes and receptors . These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-(tetrahydrothiophen-3-yl)acetic acid: A structurally similar compound with similar functional groups.
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Another thiophene derivative with different substituents.
Uniqueness
2-(3-Hydroxytetrahydrothiophen-3-yl)acetic acid is unique due to its specific combination of a tetrahydrothiophene ring with a hydroxyl group and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C6H10O3S |
|---|---|
Molecular Weight |
162.21 g/mol |
IUPAC Name |
2-(3-hydroxythiolan-3-yl)acetic acid |
InChI |
InChI=1S/C6H10O3S/c7-5(8)3-6(9)1-2-10-4-6/h9H,1-4H2,(H,7,8) |
InChI Key |
LIOGSDUXRIFOOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Methoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13545529.png)
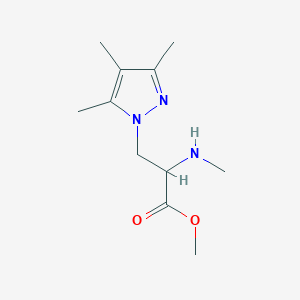
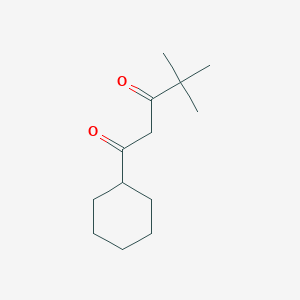

![rac-2-[(2R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-2-yl]aceticacid](/img/structure/B13545561.png)
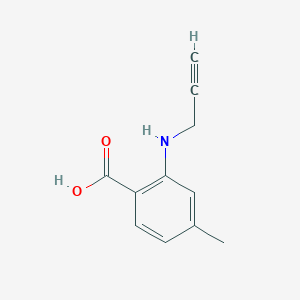
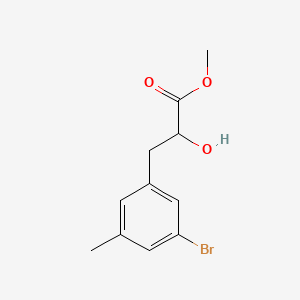


![2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfanyl]ethan-1-aminehydrochloride](/img/structure/B13545589.png)
